1-(3-(N-Methylamino)propyl)piperidine Hydrochloride
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Overview
Description
1-(3-(N-Methylamino)propyl)piperidine Hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and biologically active compounds
Preparation Methods
The synthesis of 1-(3-(N-Methylamino)propyl)piperidine Hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 1-(3-chloropropyl)piperidine with N-methylamine under appropriate conditions . The reaction typically requires a polar aprotic solvent and may involve the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-(3-(N-Methylamino)propyl)piperidine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
1-(3-(N-Methylamino)propyl)piperidine Hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-(N-Methylamino)propyl)piperidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. This can lead to various physiological effects, including changes in neurotransmitter release and receptor sensitivity . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
1-(3-(N-Methylamino)propyl)piperidine Hydrochloride can be compared with other similar compounds, such as:
Piperidine: The parent compound, which is a simple six-membered ring containing a nitrogen atom.
1-(3-Chloropropyl)piperidine: A precursor in the synthesis of this compound.
N-Methylpiperidine: A related compound with a similar structure but different functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives .
Properties
CAS No. |
6306-59-8 |
---|---|
Molecular Formula |
C9H21ClN2 |
Molecular Weight |
192.73 g/mol |
IUPAC Name |
N-methyl-3-piperidin-1-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H20N2.ClH/c1-10-6-5-9-11-7-3-2-4-8-11;/h10H,2-9H2,1H3;1H |
InChI Key |
WNSMWNIOTQFZQF-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCN1CCCCC1.Cl |
Origin of Product |
United States |
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